6-Nitrobenzo[c]isothiazole
Overview
Description
6-Nitrobenzo[c]isothiazole is a heterocyclic compound characterized by a fused benzene and isothiazole ring system with a nitro group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the isothiazole ring . Another approach involves the use of nitration reactions on pre-formed benzo[c]isothiazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzo[c]isothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amino or hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzo[c]isothiazole compounds .
Scientific Research Applications
6-Nitrobenzo[c]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[c]isothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The isothiazole ring system can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Benzo[c]isothiazole: Lacks the nitro group, leading to different reactivity and applications.
6-Aminobenzo[c]isothiazole: The amino group provides different chemical properties and biological activities.
6-Hydroxybenzo[c]isothiazole: The hydroxyl group introduces additional hydrogen bonding capabilities.
Uniqueness: 6-Nitrobenzo[c]isothiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .
Properties
IUPAC Name |
6-nitro-2,1-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFCVHQQACRTKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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